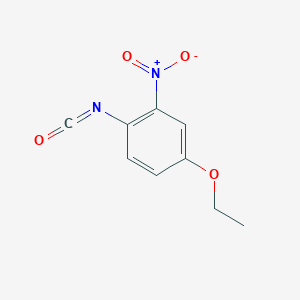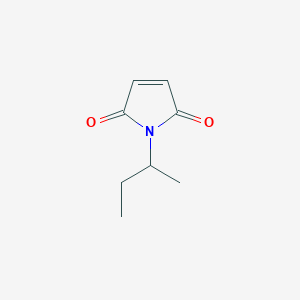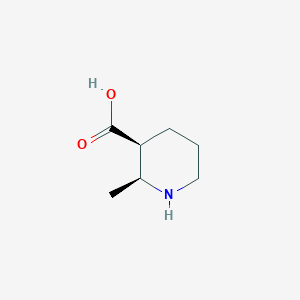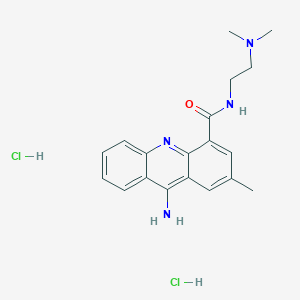
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride, commonly known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential anticancer properties. DMXAA was first synthesized in the 1980s, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood. However, several studies have suggested that DMXAA can activate the immune system by promoting the production of cytokines such as TNF-α. TNF-α is a proinflammatory cytokine that can induce apoptosis and necrosis in cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, a process known as angiogenesis, which is essential for the growth and survival of tumors.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have several biochemical and physiological effects. DMXAA can induce the production of cytokines such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines can activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, which can reduce the supply of oxygen and nutrients to the tumor, leading to tumor necrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. DMXAA is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. DMXAA has also been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, DMXAA has some limitations for lab experiments. DMXAA is a highly reactive compound that can be difficult to handle, requiring specialized equipment and techniques. DMXAA also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the combination of DMXAA with other anticancer agents to enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of new methods for synthesizing and delivering DMXAA may improve its effectiveness and reduce its limitations for lab experiments.
Métodos De Síntesis
DMXAA can be synthesized using several methods, including the reaction of 2,3-dichloroquinoxaline with dimethylamine followed by reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acridine-4-carboxylic acid to form DMXAA. Other methods of synthesis have also been reported, including the reaction of 2,3-dichloroquinoxaline with N,N-dimethyl-2-aminoethanol followed by reaction with acridine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential anticancer properties. Several studies have shown that DMXAA can induce tumor necrosis by activating the immune system and promoting the production of cytokines such as tumor necrosis factor-alpha (TNF-α). DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Propiedades
Número CAS |
100113-03-9 |
|---|---|
Nombre del producto |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride |
Fórmula molecular |
C19H24Cl2N4O |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clave InChI |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Otros números CAS |
100113-03-9 |
Sinónimos |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



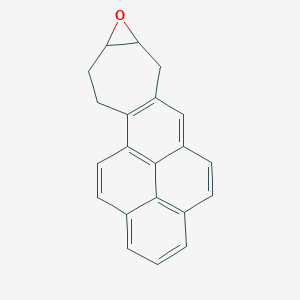
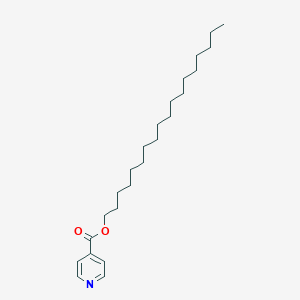
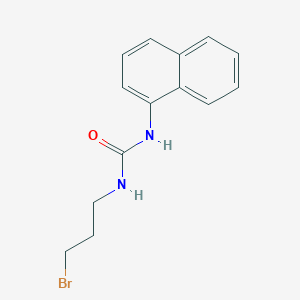
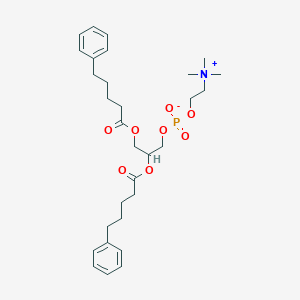
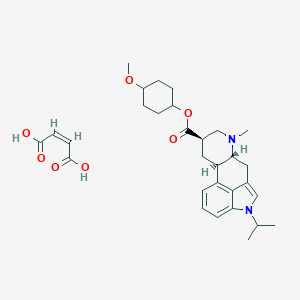
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
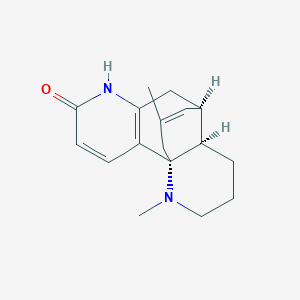
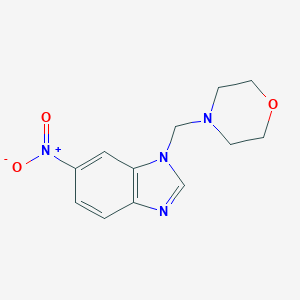
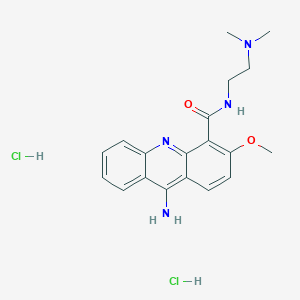
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
